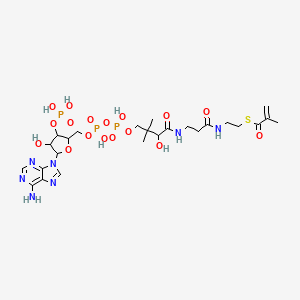

Methacrylyl-CoA (not stereospecified)

Description

Overview of Coenzyme A Thioesters in Central Metabolism

Coenzyme A (CoA) is a pivotal cofactor in numerous metabolic pathways, where it functions primarily as a carrier of acyl groups. nih.gov These acyl groups are linked to the sulfhydryl group of CoA, forming thioesters. wikipedia.org The thioester bond is a high-energy bond, and its hydrolysis is highly exergonic, which makes acyl-CoAs effective acylating agents in biochemical reactions. wikipedia.org

Acyl-CoA thioesters are central to the metabolism of carbohydrates, fatty acids, and amino acids. wikipedia.orgnih.gov A prime example is acetyl-CoA, often termed the "hub of metabolism," which is produced from the breakdown of glucose (glycolysis) and fatty acid oxidation. wikipedia.org Acetyl-CoA serves as the entry point for the acetyl group into the citric acid cycle (Krebs cycle) for complete oxidation and energy production. wikipedia.org Beyond this central role, acyl-CoAs are involved in fatty acid synthesis and degradation, cholesterol metabolism, and the synthesis of neurotransmitters like acetylcholine. nih.govwikipedia.orgasm.org The chemistry of thioesters allows them to participate in a variety of reactions, including acyl transfer, conjugate additions, and reactions at the α-carbon, highlighting their versatility and importance in cellular metabolism. wikipedia.org

Contextualization of Methacrylyl-CoA as a Key Metabolic Intermediate

Methacrylyl-CoA is a specific acyl-CoA thioester that serves as a crucial intermediate in the catabolism of the branched-chain amino acid (BCAA), valine. nih.govahajournals.org Valine, an essential amino acid, is metabolized in the mitochondria of various tissues, particularly in skeletal muscle and the liver. The breakdown of valine ultimately yields succinyl-CoA, a key intermediate of the citric acid cycle, classifying valine as a glucogenic amino acid.

The formation of Methacrylyl-CoA occurs after the initial transamination and oxidative decarboxylation of valine, which produces isobutyryl-CoA. Isobutyryl-CoA is then dehydrogenated by the enzyme isobutyryl-CoA dehydrogenase to form Methacrylyl-CoA. Subsequently, Methacrylyl-CoA is hydrated by enoyl-CoA hydratase (also known as methacrylyl-CoA hydratase or crotonase) to form 3-hydroxyisobutyryl-CoA.

The proper metabolism of Methacrylyl-CoA is critical, as its accumulation can be toxic to cells. This toxicity is partly due to its reactivity with cellular nucleophiles, such as the thiol group in glutathione (B108866). Therefore, the enzymes that process Methacrylyl-CoA, like methacrylyl-CoA hydratase and the subsequent 3-hydroxyisobutyryl-CoA hydrolase, play an important role in preventing the buildup of this potentially harmful intermediate.

Historical Perspectives in Methacrylyl-CoA Research

The elucidation of the valine catabolic pathway, including the identification of Methacrylyl-CoA as an intermediate, dates back to the mid-20th century. Foundational work by researchers like M.J. Coon and his colleagues in the 1950s was instrumental in outlining the enzymatic steps involved.

In 1957, a key publication by B. K. Bachhawat and M. J. Coon described the enzymatic degradation of valine, identifying the coenzyme A thiol esters of isobutyric, methacrylic, and β-hydroxyisobutyric acids as intermediates. This research provided direct evidence for the role of Methacrylyl-CoA in the pathway. Another paper from the same year by G. Rendina and M. J. Coon, published in The Journal of Biological Chemistry, detailed the enzymatic hydrolysis of the CoA thiol esters of β-hydroxypropionic and β-hydroxyisobutyric acids, further clarifying the steps following the formation of Methacrylyl-CoA. asm.org These early studies, often using preparations from animal liver, laid the groundwork for our current understanding of BCAA metabolism and the specific reactions involving Methacrylyl-CoA.

Data Tables

Table 1: Properties of Methacrylyl-CoA

| Property | Value | Source |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylprop-2-enethioate | |

| Chemical Formula | C25H40N7O17P3S | |

| Molar Mass | 835.6 g/mol | |

| Synonyms | Methacrylyl-coenzyme A, S-methacryloyl-CoA, 2-Methylprop-2-enoyl-CoA | |

| Metabolic Role | Intermediate in valine catabolism | ahajournals.org |

Table 2: Key Enzymes in the Immediate Metabolic Pathway of Methacrylyl-CoA

| Enzyme | Reaction | EC Number | Source |

| Isobutyryl-CoA dehydrogenase | Isobutyryl-CoA → Methacrylyl-CoA | 1.3.8.1 | |

| Enoyl-CoA hydratase (Crotonase) | Methacrylyl-CoA → 3-Hydroxyisobutyryl-CoA | 4.2.1.17 | |

| 3-Hydroxyisobutyryl-CoA hydrolase | 3-Hydroxyisobutyryl-CoA → 3-Hydroxyisobutyrate (B1249102) + CoA-SH | 3.1.2.4 |

Properties

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylprop-2-enethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-12,14,17-19,23,34-35H,1,5-10H2,2-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPALUEYCDZWBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863677 | |

| Record name | S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 2-methylprop-2-enethioate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Synthesis Pathways of Methacrylyl Coa

Methacrylyl-CoA Formation in Valine Catabolism

The canonical pathway for methacrylyl-CoA synthesis in many organisms, from bacteria to humans, is through the degradation of valine. researchgate.net This metabolic route is essential for the breakdown of this essential amino acid, ultimately yielding precursors for the tricarboxylic acid (TCA) cycle.

Isobutyryl-CoA Dehydrogenase Activity and Methacrylyl-CoA Generation

The direct precursor to methacrylyl-CoA in the valine catabolic pathway is isobutyryl-CoA. The conversion of isobutyryl-CoA to methacrylyl-CoA is catalyzed by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD), encoded by the ACAD8 gene. medlineplus.govwikipedia.org This enzyme is a member of the acyl-CoA dehydrogenase family, which is responsible for the dehydrogenation of acyl-CoA derivatives. wikipedia.org The activity of IBD is the third step in the breakdown of valine and is crucial for the proper metabolism of this amino acid. medlineplus.govmedlineplus.govfrontiersin.org A deficiency in this enzyme leads to a rare autosomal recessive metabolic disorder known as isobutyryl-CoA dehydrogenase deficiency (IBDD). frontiersin.orghrsa.gov

The reaction catalyzed by isobutyryl-CoA dehydrogenase involves the removal of two hydrogen atoms from isobutyryl-CoA, resulting in the formation of a double bond and yielding methacrylyl-CoA. reactome.org This oxidative reaction is a key control point in the valine degradation pathway.

Enzymatic Mechanisms and Co-factor Requirements

Isobutyryl-CoA dehydrogenase, like other members of the acyl-CoA dehydrogenase family, is a flavoprotein that utilizes flavin adenine dinucleotide (FAD) as a prosthetic group. reactome.orgnih.gov The reaction mechanism involves the FAD cofactor acting as an electron acceptor. reactome.org The enzyme facilitates the transfer of electrons from isobutyryl-CoA to FAD, resulting in the formation of methacrylyl-CoA and reduced FAD (FADH2). reactome.org

Alternative Biosynthetic Routes to Methacrylyl-CoA in Microorganisms

In addition to its role in valine catabolism, methacrylyl-CoA is an intermediate in other microbial metabolic pathways. These alternative routes highlight the metabolic versatility of microorganisms and their ability to utilize diverse carbon sources.

Pathways from Branched-Chain Fatty Acids

Certain bacteria can synthesize branched-chain fatty acids, and the breakdown of these fatty acids can lead to the formation of methacrylyl-CoA. For instance, in some bacteria, isobutyryl-CoA can serve as a primer for the synthesis of branched-chain fatty acids. nih.govnih.gov The degradation of these fatty acids can, in turn, generate isobutyryl-CoA, which is then converted to methacrylyl-CoA by isobutyryl-CoA dehydrogenase. This metabolic link is important for maintaining membrane fluidity in some bacterial species. nih.gov The catabolism of pristane, a branched-chain alkane, by Nocardia globerula can also lead to the formation of precursors for branched-chain fatty acid synthesis, indirectly connecting to the pathway involving methacrylyl-CoA. uba.ar

Contributions from Other Metabolic Shunts (e.g., Glyoxylate (B1226380) Regeneration Pathway)

Methacrylyl-CoA has been identified as an intermediate in the glyoxylate regeneration pathway in methylotrophic bacteria such as Methylobacterium extorquens AM1. nih.govnih.gov These organisms lack the isocitrate lyase enzyme of the standard glyoxylate shunt and utilize an alternative pathway to regenerate glyoxylate from acetyl-CoA. nih.govasm.org In this pathway, isobutyryl-CoA is converted to methacrylyl-CoA by isobutyryl-CoA dehydrogenase. nih.govresearchgate.net The methacrylyl-CoA is then further metabolized to propionyl-CoA. nih.gov This pathway is essential for the growth of these microorganisms on C1 and C2 compounds. asm.org The glyoxylate cycle itself is a crucial metabolic pathway that allows organisms to grow on acetate (B1210297) or fatty acids as the sole carbon source. frontiersin.org

Biological Degradation and Metabolic Fate of Methacrylyl Coa

Hydration of Methacrylyl-CoA to 3-Hydroxyisobutyryl-CoA

The initial and critical step in the detoxification of methacrylyl-CoA is its hydration to form 3-hydroxyisobutyryl-CoA. nih.govnumberanalytics.com This reaction is a key control point in the valine degradation pathway. researchgate.netnumberanalytics.com While non-enzymatic hydration can occur in aqueous solutions, the in vivo conversion is predominantly an enzyme-catalyzed process. nih.gov

The enzyme responsible for the hydration of methacrylyl-CoA is Methacrylyl-CoA hydratase, also known as enoyl-CoA hydratase or ECHS1. reactome.orgresearchgate.netwikipedia.org ECHS1 is a mitochondrial enzyme that plays a crucial role not only in valine catabolism but also in the beta-oxidation of fatty acids. researchgate.netnih.govnih.gov ECHS1 catalyzes the addition of a water molecule across the double bond of methacrylyl-CoA to produce 3-hydroxyisobutyryl-CoA. reactome.orguniprot.org The significance of ECHS1 in valine metabolism is underscored by the observation that individuals with ECHS1 deficiency exhibit an accumulation of valine pathway metabolites. nih.gov

ECHS1 exhibits broad substrate specificity, acting on various enoyl-CoA thioesters. nih.govuniprot.org However, it shows a particularly high affinity for crotonyl-CoA and moderate activity towards methacrylyl-CoA. nih.govuniprot.orgjensenlab.org The hydration reaction catalyzed by ECHS1 is stereospecific, converting trans-Δ2-enoyl-CoA thioesters into L-3-hydroxyacyl-CoA thioesters. nih.gov In the context of valine catabolism, the mitochondrial ECHS1 hexamer catalyzes the reversible hydration of methacrylyl-CoA to form (S)-3-hydroxyisobutanoyl-CoA. reactome.orgreactome.org

Table 1: Substrate Specificity of Enoyl-CoA Hydratase (ECHS1)

| Substrate | Relative Activity | Metabolic Pathway | Reference |

|---|---|---|---|

| Crotonyl-CoA | High | Fatty Acid β-oxidation | nih.gov, uniprot.org |

| Methacrylyl-CoA | Moderate | Valine Catabolism | nih.gov, uniprot.org, jensenlab.org |

| Acryloyl-CoA | Moderate | Valine & Isoleucine Catabolism | uniprot.org, jensenlab.org |

| 3-Methylcrotonyl-CoA | Moderate | Leucine (B10760876) Catabolism | nih.gov, uniprot.org, jensenlab.org |

| Tiglyl-CoA | Low | Isoleucine Catabolism | nih.gov, uniprot.org |

Subsequent Steps in Valine Catabolism involving Methacrylyl-CoA Derivatives

Following the hydration of methacrylyl-CoA, the resulting 3-hydroxyisobutyryl-CoA undergoes further enzymatic modifications to continue along the valine catabolic pathway. researchgate.netnumberanalytics.com

The next step is catalyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), a mitochondrial enzyme that removes the Coenzyme A (CoA) from 3-hydroxyisobutyryl-CoA. researchgate.netnih.govwikipedia.org This hydrolysis reaction yields 3-hydroxyisobutyric acid and a free CoA molecule. researchgate.netwikipedia.orgebi.ac.uk The action of HIBCH is unique in this part of the pathway as it transiently removes the CoA ester, which is reinstated later in the sequence. researchgate.net HIBCH has a high affinity for 3-hydroxyisobutyryl-CoA and isobutyryl-CoA. ebi.ac.ukuniprot.org

The 3-hydroxyisobutyric acid produced by HIBCH is subsequently oxidized to methylmalonate semialdehyde. researchgate.netnumberanalytics.com Following this, methylmalonate semialdehyde undergoes an oxidative decarboxylation, a reaction that reintroduces CoA into the pathway, to form propionyl-CoA. researchgate.netnih.gov Propionyl-CoA then enters metabolic pathways common to other amino acids and odd-chain fatty acids, eventually being converted to succinyl-CoA, an intermediate of the citric acid cycle. researchgate.netnumberanalytics.comyoutube.com

Biochemical Reactivity and Metabolic Consequences of Methacrylyl-CoA

Methacrylyl-CoA is considered a highly reactive and potentially toxic mitochondrial intermediate. researchgate.netumaryland.edu Its accumulation, due to deficiencies in either ECHS1 or HIBCH, can have significant pathological consequences. researchgate.netmdpi.comfrontiersin.org

The high reactivity of methacrylyl-CoA stems from its carbon-carbon double bond, which makes it susceptible to nucleophilic attack by thiol-containing compounds such as cysteine, cysteamine, and glutathione (B108866). researchgate.netnih.govresearchgate.netnih.gov The formation of these adducts can lead to the depletion of crucial mitochondrial pools of these thiols. researchgate.net For instance, in cases of HIBCH deficiency, elevated urinary levels of S-(2-carboxypropyl)-cysteine and S-(2-carboxypropyl)-cysteamine are observed, which are formed from the reaction of methacrylyl-CoA with cysteine and cysteamine, respectively. nih.govnih.gov

Deficiencies in ECHS1 or HIBCH lead to the accumulation of upstream metabolites, most notably methacrylyl-CoA. mdpi.comfrontiersin.orgresearchgate.netcure-echs1.com This accumulation is believed to be a central mechanism in the pathophysiology of the associated metabolic disorders, which often present as Leigh syndrome or Leigh-like syndrome, severe neurodegenerative conditions. researchgate.netnih.govjensenlab.orgmdpi.comnih.govmetabolicsupportuk.org The toxicity of methacrylyl-CoA is thought to contribute to the observed mitochondrial dysfunction, including defects in the respiratory chain and pyruvate (B1213749) dehydrogenase complex, ultimately leading to impaired cellular energy production. nih.govnih.govresearchgate.net

Interaction with Cellular Thiols (e.g., Glutathione)

Methacrylyl-CoA is recognized as a compound that is highly reactive with free thiol groups present within the cell. hmdb.caumaryland.edu The primary target for this interaction is glutathione (GSH), an abundant cellular antioxidant and nucleophile. The electrophilic nature of the carbon-carbon double bond in the methacrylyl group makes it susceptible to nucleophilic attack by the sulfhydryl moiety of glutathione. This non-enzymatic reaction, known as a Michael addition, results in the formation of a glutathione S-conjugate.

This conjugation serves as a primary, immediate defense mechanism, effectively sequestering the reactive methacrylyl-CoA and preventing it from interacting with and potentially damaging critical cellular macromolecules, such as enzymes and nucleic acids. While direct studies on methacrylyl-CoA are specific, the reactivity of structurally similar compounds, like acrylyl-CoA, further supports this mechanism, where radical reactivity with cellular nucleophiles like glutathione is a key aspect of their cellular interactions. researchgate.net This process of glutathione conjugation represents a significant pathway in the detoxification and metabolic fate of methacrylyl-CoA.

Mechanisms of Metabolic Inactivation and Detoxification

The cellular strategy to manage methacrylyl-CoA involves two main approaches: enzymatic conversion through its designated metabolic pathway and sequestration through conjugation. These mechanisms ensure that intracellular concentrations of this reactive intermediate are kept at a non-toxic level. nih.gov

The principal route for metabolic inactivation is its onward processing in the valine catabolic pathway. numberanalytics.com This involves a series of enzyme-catalyzed reactions that convert the potentially harmful methacrylyl-CoA into less reactive and useful metabolites. The failure of these enzymatic steps can lead to the accumulation of methacrylyl-CoA, which is considered a toxic event. hmdb.canih.gov

The detoxification process can be summarized as follows:

Enzymatic Hydration: The primary catabolic fate of methacrylyl-CoA is hydration, a reaction catalyzed by enoyl-CoA hydratase. reactome.orguniprot.org This step adds a water molecule across the double bond, converting methacrylyl-CoA to (S)-3-hydroxyisobutyryl-CoA, a non-toxic intermediate. hmdb.caumaryland.edu

Hydrolysis: The resulting (S)-3-hydroxyisobutyryl-CoA is then rapidly hydrolyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase, which removes the coenzyme A moiety. nih.govresearchgate.net This particular step is thought to be a crucial control point, as destroying the activated acyl-group helps to rapidly eliminate any potential for the reverse reaction and re-formation of methacrylyl-CoA. researchgate.net

Glutathione Conjugation: As described previously, direct conjugation with glutathione is a key detoxification mechanism. This is part of the broader Phase II detoxification system, where reactive intermediates are joined with water-soluble molecules like glutathione to facilitate their elimination from the cell. medpubresearch.comnih.gov

The combination of these pathways ensures the efficient and safe processing of methacrylyl-CoA, preventing its accumulation and the associated cellular toxicity.

Enzymatic Protection Mechanisms Against Methacrylyl-CoA Accumulation

The primary defense against the buildup of methacrylyl-CoA is a set of specific enzymes in the valine degradation pathway that are responsible for its swift conversion. nih.gov These enzymes act as a crucial protective system.

The key enzymes involved are:

Methacrylyl-CoA Hydratase (Enoyl-CoA Hydratase, Short Chain 1 or ECHS1): This mitochondrial enzyme catalyzes the hydration of methacrylyl-CoA to form (S)-3-hydroxyisobutyryl-CoA. hmdb.careactome.orguniprot.org ECHS1 has moderate specificity for methacrylyl-CoA and plays a central role in both fatty acid beta-oxidation and valine metabolism. uniprot.orgmedchemexpress.comgenecards.org Its action is the first committed step in neutralizing the reactive nature of methacrylyl-CoA within its specific metabolic route. reactome.org

3-Hydroxyisobutyryl-CoA (HIB-CoA) Hydrolase (HIBCH): This enzyme catalyzes the subsequent step, the hydrolysis of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate (B1249102) and Coenzyme A. researchgate.netresearchgate.netnih.gov HIBCH is critical for maintaining the forward flux of the valine pathway and preventing the reverse reaction that could regenerate methacrylyl-CoA. researchgate.netnih.gov

The importance of these enzymes is highlighted by clinical research into liver diseases. Studies have shown that in conditions such as cirrhosis and hepatocellular carcinoma, the activities of both methacrylyl-CoA hydratase and HIB-CoA hydrolase are significantly reduced. nih.gov This diminished enzymatic capacity leads to an impaired ability to detoxify methacrylyl-CoA, potentially contributing to the pathology of liver damage. nih.gov

Table 1: Key Enzymes in Methacrylyl-CoA Detoxification

| Enzyme | Gene | Function | Pathway |

| Methacrylyl-CoA Hydratase | ECHS1 | Catalyzes the hydration of methacrylyl-CoA to (S)-3-hydroxyisobutyryl-CoA. reactome.orguniprot.org | Valine Catabolism, Fatty Acid Beta-Oxidation |

| 3-Hydroxyisobutyryl-CoA Hydrolase | HIBCH | Catalyzes the hydrolysis of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate and CoA. nih.govresearchgate.net | Valine Catabolism |

Table 2: Impact of Liver Disease on Detoxifying Enzyme Activity

| Enzyme | Condition | Reduction in Activity | Implication |

| Methacrylyl-CoA Hydratase | Cirrhosis, Hepatocellular Carcinoma | 36% to 46% lower than normal. nih.gov | Decreased capability to detoxify methacrylyl-CoA. nih.gov |

| HIB-CoA Hydrolase | Cirrhosis, Hepatocellular Carcinoma | 36% to 46% lower than normal. nih.gov | Decreased capability to detoxify methacrylyl-CoA. nih.gov |

Enzymology of Methacrylyl Coa Interconverting Enzymes

Characterization of Isobutyryl-CoA Dehydrogenases

Isobutyryl-CoA dehydrogenase (IBD) is a mitochondrial flavoenzyme that plays a pivotal role in the degradation pathway of the branched-chain amino acid valine. It catalyzes the α,β-dehydrogenation of isobutyryl-CoA to form methacrylyl-CoA, a critical step that commits the carbon skeleton of valine to further metabolism. ebi.ac.uknih.gov

Human isobutyryl-CoA dehydrogenase (ACAD8) is a homotetrameric enzyme that exhibits a high degree of specificity for its primary substrate, isobutyryl-CoA. ebi.ac.ukuniprot.orgnih.gov The catalytic process is initiated by the abstraction of the pro-R-α proton from the isobutyryl-CoA substrate by a catalytic base, followed by a hydride transfer from the β-carbon to the enzyme-bound FAD cofactor. nih.gov

Kinetic studies of the purified recombinant human IBD have determined its catalytic efficiency. The enzyme shows the highest activity with isobutyryl-CoA. uniprot.orgnih.gov It can also process other short branched-chain acyl-CoAs, such as (S)-2-methylbutyryl-CoA (from isoleucine catabolism) and n-propionyl-CoA, but with lower efficiency. nih.govabcam.comuniprot.org The enzyme is reported to be virtually inactive towards straight-chain substrates like n-butyryl-CoA and isovaleryl-CoA. uniprot.org

The following table summarizes the kinetic parameters for human isobutyryl-CoA dehydrogenase with various substrates. nih.govuniprot.org

| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (μM⁻¹s⁻¹) |

| Isobutyryl-CoA | 2.6 | 2.0 | 0.8 |

| (S)-2-Methylbutyryl-CoA | 18 | 4.1 | 0.23 |

| n-Propionyl-CoA | 24 | 0.83 | 0.04 |

This table presents the kinetic constants for human isobutyryl-CoA dehydrogenase, highlighting its preference for isobutyryl-CoA.

In humans, isobutyryl-CoA dehydrogenase is a distinct enzyme dedicated to the valine catabolic pathway, separate from other acyl-CoA dehydrogenases involved in fatty acid or other amino acid metabolism. uniprot.orgnih.gov This specificity is crucial for preventing metabolic crosstalk. Mutations in the ACAD8 gene, which encodes for IBD, lead to isobutyryl-CoA dehydrogenase deficiency (IBDD), an autosomal recessive metabolic disorder. uniprot.orgjensenlab.orgnih.gov While many individuals with IBDD are asymptomatic, some can present with symptoms like failure to thrive, anemia, and developmental delay. nih.govjensenlab.orgnih.gov

Homologues of human IBD have been identified in various organisms, including bacteria. For instance, proteins from Mycobacterium tuberculosis and Pseudomonas aeruginosa share a high degree of sequence homology (around 64%) with human IBD, suggesting they may be functional counterparts. abcam.com However, detailed comparative kinetic and structural analyses between the human and microbial enzymes are limited in the literature. The structural model of human IBD, when compared to other human acyl-CoA dehydrogenases like short-chain acyl-CoA dehydrogenase (SCAD), reveals a wider substrate-binding cavity in IBD. This structural feature is thought to accommodate the methyl branch of isobutyryl-CoA, explaining its substrate preference. uniprot.org

Detailed Studies on Methacrylyl-CoA Hydratases/Enoyl-CoA Hydratases

The next step in the canonical valine degradation pathway is the hydration of methacrylyl-CoA to 3-hydroxyisobutyryl-CoA. This reaction is catalyzed by enoyl-CoA hydratase (also known as crotonase), a highly efficient enzyme that also participates in the β-oxidation of fatty acids. researchgate.net Specifically, the short-chain enoyl-CoA hydratase (ECHS1) is responsible for this conversion. abcam.comresearchgate.net

Human mitochondrial enoyl-CoA hydratase (ECHS1) is capable of hydrating a range of short- and medium-chain enoyl-CoA thioesters. uniprot.orgresearchgate.net While it exhibits the highest specificity for crotonyl-CoA (the C4 substrate in fatty acid β-oxidation), it also demonstrates moderate specificity for other substrates, including methacrylyl-CoA. uniprot.orgresearchgate.netuniprot.orgwikipedia.org

Detailed kinetic parameters, such as K_m and k_cat values, for the hydration of methacrylyl-CoA by ECHS1 are not extensively reported in the available literature. However, studies on patients with ECHS1 deficiency have provided some insights. These patients show a significant accumulation of methacrylyl-CoA derivatives, confirming that its hydration is a critical function of ECHS1. abcam.com In one study of patients with a mild form of ECHS1 deficiency, a residual enzyme activity of approximately 7% was observed for both crotonyl-CoA and methacrylyl-CoA, suggesting that the enzyme processes both substrates, although specific kinetic constants were not determined. abcam.com Research on enoyl-CoA hydratases from other organisms, such as the archaeon Metallosphaera sedula, has also identified methacrylyl-CoA hydratase activity, although the kinetic parameters were not quantified in the study. nih.govnih.gov

Enoyl-CoA hydratases belong to the crotonase superfamily, characterized by a conserved structural fold that typically assembles into trimers or hexamers. The active site is located at the interface between subunits. The catalytic mechanism for the hydration of α,β-unsaturated enoyl-CoA substrates is well-established and involves two key glutamate (B1630785) residues.

In rat mitochondrial enoyl-CoA hydratase, these residues are Glu-144 and Glu-164. The proposed mechanism involves Glu-144 acting as a general base to activate a water molecule, which then attacks the β-carbon of the enoyl-CoA substrate. The resulting enolate intermediate is stabilized by an "oxyanion hole" formed by the backbone N-H groups of two conserved glycine (B1666218) residues. Subsequently, Glu-164 acts as a general acid to protonate the α-carbon, completing the hydration reaction. This concerted mechanism results in the syn-addition of water across the double bond. The rigidity of the active site is crucial for the precise positioning of the substrate and the catalytic water molecule, ensuring the correct stereochemical outcome. researchgate.net

The structural and mechanistic understanding of enoyl-CoA hydratases has paved the way for protein engineering efforts aimed at altering their substrate specificity. Such modifications are of interest for applications in synthetic biology and the production of novel biopolymers.

A notable example is the engineering of the (R)-specific enoyl-CoA hydratase (PhaJAc) from Aeromonas caviae. researchgate.netuniprot.org This enzyme naturally provides (R)-3-hydroxyacyl-CoA monomers with short chain lengths (C4-C6) for polyhydroxyalkanoate (PHA) synthesis. researchgate.netuniprot.org Based on the crystal structure, researchers identified three amino acid residues (Ser-62, Leu-65, and Val-130) that line the substrate-binding pocket and determine its size and shape. researchgate.netuniprot.org

By employing site-directed mutagenesis to substitute these residues, scientists were able to alter the enzyme's substrate preference. researchgate.netuniprot.org For instance, mutating Leu-65 to smaller amino acids like alanine (B10760859) (L65A) or glycine (L65G), or mutating Val-130 to glycine (V130G), significantly increased the enzyme's activity towards longer-chain substrates like octenoyl-CoA (C8). researchgate.netuniprot.org These engineered enzymes, when used in recombinant E. coli systems, successfully produced PHAs with a higher content of longer-chain monomers (3-hydroxyoctanoate and 3-hydroxydecanoate). uniprot.org These studies demonstrate the feasibility of rationally designing hydratases with tailored substrate specificities for biotechnological applications. researchgate.netuniprot.org

Investigation of 3-Hydroxyisobutyryl-CoA Hydrolases

3-Hydroxyisobutyryl-CoA hydrolase (HIBCH), a key enzyme in the valine catabolic pathway, has been the subject of numerous investigations to elucidate its enzymatic properties and physiological significance. These studies have involved detailed enzyme activity assays, comprehensive purification protocols, and in-depth analyses of its substrate specificity.

Enzyme Activity Assays and Purification

The activity of 3-hydroxyisobutyryl-CoA hydrolase is typically determined by monitoring the release of Coenzyme A (CoA) from its substrate, 3-hydroxyisobutyryl-CoA. A common method involves a coupled enzyme assay. In this system, methacrylyl-CoA is converted to (S)-3-hydroxyisobutyryl-CoA by crotonase. The subsequent hydrolysis of (S)-3-hydroxyisobutyryl-CoA by HIBCH releases CoA, which can then be quantified by its reaction with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), leading to a measurable change in absorbance at 412 nm. nih.gov One unit of HIBCH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute. nih.gov

The purification of HIBCH from rat liver has been extensively documented, achieving a high degree of purity. A multi-step purification protocol, as summarized in the table below, has been successfully employed to isolate the enzyme. This process involves initial extraction followed by a series of chromatography steps, including ion exchange and gel filtration, resulting in a significant increase in specific activity. sci-hub.se

Table 1: Purification of 3-Hydroxyisobutyryl-CoA Hydrolase from Rat Liver

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Fold Purification |

|---|---|---|---|---|---|

| Crude Extract | 108,000 | 4,212 | 0.039 | 100 | 1 |

| Ammonium Sulfate (30-60%) | 21,600 | 3,120 | 0.144 | 74 | 3.7 |

| DEAE-Sephacel | 1,890 | 2,192 | 1.16 | 52 | 30 |

| Hydroxylapatite | 63 | 1,260 | 20.0 | 30 | 513 |

| Sephacryl S-200 | 7.2 | 864 | 120 | 21 | 3,077 |

| Affi-Gel Blue | 0.54 | 151 | 280 | 3.6 | 7,179 |

This table is based on data from Shimomura et al. (1994). sci-hub.se

The purified rat liver HIBCH is a monomer with a molecular weight of approximately 36,000 daltons, as determined by both gel filtration and SDS-polyacrylamide gel electrophoresis. sci-hub.se

Specificity Profiles and Physiological Relevance

Studies on the substrate specificity of HIBCH have revealed a high preference for (S)-3-hydroxyisobutyryl-CoA. The enzyme also demonstrates significant activity towards 3-hydroxypropionyl-CoA, an intermediate in the propionate (B1217596) metabolism pathway. sci-hub.seuniprot.org The kinetic parameters for the hydrolysis of these substrates by rat liver HIBCH are presented in the table below.

Table 2: Kinetic Parameters of Rat Liver 3-Hydroxyisobutyryl-CoA Hydrolase

| Substrate | Km (µM) | Vmax (µmol/min/mg) |

|---|---|---|

| (S)-3-Hydroxyisobutyryl-CoA | 6 | 443 |

| 3-Hydroxypropionyl-CoA | 25 | 250 |

This table is based on data from the UniProt entry for rat HIBCH, which cites Shimomura et al. (1994). uniprot.org

The enzyme exhibits stereospecificity, as it does not hydrolyze (R)-3-hydroxyisobutyryl-CoA. sci-hub.se While it can hydrolyze other CoA esters, the rates are less than 1% of that observed with (S)-3-hydroxyisobutyryl-CoA. sci-hub.se

The physiological importance of HIBCH is underscored by the existence of HIBCH deficiency, a rare autosomal recessive disorder. ebi.ac.uknih.gov This condition leads to the accumulation of toxic metabolites, particularly methacrylyl-CoA, due to the impairment of the valine catabolic pathway. ebi.ac.uk Investigations into HIBCH deficiency have provided valuable insights into the enzyme's structure-function relationship. For instance, studies on mutant forms of human HIBCH have demonstrated how specific amino acid changes can affect enzyme activity and substrate binding.

Table 3: Kinetic and Activity Data for Wild-Type and Mutant Human 3-Hydroxyisobutyryl-CoA Hydrolase

| Enzyme | Km (µM) | Relative Activity (%) |

|---|---|---|

| Wild-Type | 3.7 ± 0.7 | 100 |

| p.A96D | 20.1 ± 6.6 | 22 |

| p.Y122C | Not Reported | 55 |

| p.G317E | Not Reported | 3 |

| p.K74Lfs*13 | Not Reported | 0 |

This table is based on data from Yamada et al. (2015). nih.gov

The altered kinetic properties of these mutant enzymes, such as the increased Km of the p.A96D mutant, indicate a reduced affinity for the substrate, leading to decreased metabolic flux through the valine degradation pathway in affected individuals. nih.gov The high turnover rate of the normal enzyme for (S)-3-hydroxyisobutyryl-CoA suggests that the rapid breakdown of this intermediate is crucial. sci-hub.se This is likely a protective mechanism to prevent the accumulation of the reactive and potentially toxic upstream metabolite, methacrylyl-CoA, which exists in equilibrium with (S)-3-hydroxyisobutyryl-CoA. sci-hub.se HIBCH is also involved in isoleucine catabolism and has been shown to play a role in regulating triacylglycerol accumulation in certain organisms. royalsocietypublishing.org

Metabolic Flux Analysis and Regulation of Methacrylyl Coa Pathways

Quantification of Methacrylyl-CoA Flux in Different Biological Systems

Metabolic flux analysis (MFA) is a powerful experimental technique used to determine the rates of metabolic reactions within a biological system. nih.gov By tracking the flow of isotopically labeled nutrients, such as ¹³C-labeled glucose or amino acids, researchers can quantify the intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism. nih.govrsc.org This approach is particularly valuable for understanding complex metabolic networks and has been applied to study the valine catabolic pathway, in which Methacrylyl-CoA is a key intermediate.

¹³C Metabolic Flux Analysis in Microorganisms:

For example, in pyruvate (B1213749) dehydrogenase complex (PDHC)-deficient L-valine producing strains of C. glutamicum, a significant increase in the PPP flux was observed compared to the wild type. This shift is a response to the high demand for NADPH required for valine biosynthesis. nih.govnih.gov The introduction of an E. coli transhydrogenase, which provides an alternative route for NADPH generation, resulted in a decrease in the PPP flux to below wild-type levels and an increase in the product yield. nih.govnih.gov These findings, while not pinpointing Methacrylyl-CoA flux directly, demonstrate how MFA can quantify the metabolic rewiring that influences the entire valine pathway.

Metabolic Flux in Mammalian Systems:

In mammals, valine catabolism is important for energy production and providing intermediates for other metabolic processes. nih.gov Stable isotope studies in humans have been conducted to measure the whole-body kinetics of valine metabolism. Using L-[1-¹³C,¹⁵N]valine infusions, researchers have determined the total valine carbon flux and oxidation rates. nih.gov

A study in healthy men in the postabsorptive state found the following kinetic parameters for valine metabolism:

| Parameter | Flux Rate (μmol kg⁻¹h⁻¹) |

| Valine Carbon Flux | 80.3 ± 1.2 |

| Valine Oxidation Rate | 11.8 ± 0.6 |

| Valine Deamination | 84.0 ± 3.5 |

| Valine Reamination | 72.2 ± 3.3 |

Isotopically nonstationary MFA has also been applied to mammalian cells, such as in studies of cancer metabolism, to understand how metabolic pathways are reprogrammed. vanderbilt.edu These studies have shown that oncogenic expression can lead to a global upregulation in the consumption of amino acids, including valine, relative to glucose. vanderbilt.edu While these analyses provide a systems-level view of metabolic reprogramming, they underscore the dynamic nature of the fluxes within the valine catabolic pathway, which inherently includes the flux through Methacrylyl-CoA.

Regulation of Valine Catabolic Pathway Enzymes

The metabolic flux through the valine catabolic pathway is tightly controlled by the regulation of its constituent enzymes. This regulation occurs at both the genetic and post-translational levels, ensuring that the breakdown of valine is matched to the cell's metabolic needs.

Induction of Enzyme Expression:

Studies in the bacterium Pseudomonas putida have shown that the enzymes of the valine catabolic pathway are induced by their substrates or downstream metabolites. nih.gov For example, the branched-chain keto acid dehydrogenase complex (BCKDH), which catalyzes a key committed step in the pathway, is induced by the presence of branched-chain keto acids derived from valine, leucine (B10760876), and isoleucine. nih.gov Furthermore, downstream enzymes such as 3-hydroxyisobutyrate (B1249102) dehydrogenase and methylmalonate semialdehyde dehydrogenase are coordinately induced, suggesting a regulated gene expression program. nih.gov

Allosteric and Post-Translational Regulation:

A primary point of regulation in the valine pathway is the branched-chain α-keto acid dehydrogenase complex (BCKDC). This enzyme complex is subject to several layers of control:

Phosphorylation/Dephosphorylation: The activity of BCKDC is regulated by a phosphorylation/dephosphorylation cycle. A specific kinase, branched-chain keto acid dehydrogenase kinase (BCKDK), phosphorylates and inactivates the complex. nih.gov Conversely, a phosphatase, PPM1K, removes the phosphate (B84403) group, thereby activating the enzyme. nih.gov

Allosteric Control: BCKDC is also allosterically inhibited by high concentrations of its products and other indicators of a high energy state in the cell, such as ATP and NADH. isotope.com

The enzyme that produces Methacrylyl-CoA, isobutyryl-CoA dehydrogenase (IBD), is also a key component of this pathway. nih.gov While its direct regulation is less characterized than that of BCKDC, its activity is crucial for the progression of valine catabolism.

Interconnections with Other Central Metabolic Pathways

The valine catabolic pathway, and consequently Methacrylyl-CoA, is intricately linked with central metabolic pathways, most notably the citric acid cycle (TCA cycle). This connection allows the carbon skeleton of valine to be utilized for energy production or as a precursor for biosynthesis.

The catabolism of valine ultimately leads to the production of succinyl-CoA, which is a direct intermediate of the TCA cycle. nih.govisotope.com This integration means that valine is a glucogenic amino acid, as the carbon atoms from succinyl-CoA can be converted to glucose through gluconeogenesis. The entry of succinyl-CoA into the TCA cycle contributes to the pool of intermediates and can be used to generate energy in the form of ATP, NADH, and FADH₂. isotope.com

The breakdown of other branched-chain amino acids, leucine and isoleucine, also feeds into central metabolism. Leucine is ketogenic, producing acetyl-CoA and acetoacetate, while isoleucine is both glucogenic and ketogenic, yielding acetyl-CoA and succinyl-CoA. nih.govnih.gov This highlights the role of branched-chain amino acid catabolism as a significant source of key metabolic intermediates.

Furthermore, the intermediates of the valine pathway can have other metabolic fates. For example, in certain bacteria, intermediates related to Methacrylyl-CoA, such as mesaconyl-CoA, are part of the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation. researchgate.net This pathway connects C₂ metabolism with central carbon metabolism, demonstrating the diverse roles of these CoA esters in different organisms.

Metabolic Adaptations Influencing Methacrylyl-CoA Levels

The intracellular concentration of Methacrylyl-CoA is influenced by various metabolic adaptations, including cellular differentiation and disease states. These adaptations can alter the expression and activity of enzymes in the valine catabolic pathway, thereby affecting the production and consumption of Methacrylyl-CoA.

Cellular Differentiation:

As previously mentioned, the differentiation of 3T3-L1 fibroblasts into adipocytes is accompanied by a significant upregulation of the enzymes in the distal part of the valine catabolic pathway. nih.gov This adaptation establishes the capacity for these cells to utilize valine for lipogenesis, which would in turn influence the steady-state levels of Methacrylyl-CoA.

Disease States:

Human liver diseases, such as cirrhosis and hepatocellular carcinoma, have been shown to impact the valine catabolic pathway. vanderbilt.edu Studies have found that the activities of methacrylyl-CoA hydratase and 3-hydroxyisobutyryl-CoA hydrolase, enzymes responsible for processing intermediates downstream of Methacrylyl-CoA, are significantly decreased in cirrhotic livers. vanderbilt.edu This reduction in enzyme activity suggests a diminished capacity to detoxify the potentially reactive Methacrylyl-CoA intermediate, which is known to react with free thiol groups. Interestingly, the mRNA levels for these enzymes were found to be increased in cirrhotic livers, suggesting that the reduced enzyme activity is due to post-transcriptional regulation. vanderbilt.edu

| Liver Condition | Change in Methacrylyl-CoA Hydratase Activity | Change in 3-hydroxyisobutyryl-CoA Hydrolase Activity | Change in mRNA Levels |

| Cirrhosis | Decreased (36-46%) | Decreased (36-46%) | Increased |

| Hepatocellular Carcinoma | Decreased (36-46%) | Decreased (36-46%) | Unaltered |

| Chronic Hepatitis | Unaltered | Unaltered | Unaltered |

Table 2: Changes in the activity and mRNA levels of key enzymes in valine catabolism in human liver diseases compared to normal liver tissue. These changes can lead to altered levels of Methacrylyl-CoA. vanderbilt.edu

These findings indicate that in certain pathological conditions, the metabolic flux through the valine pathway is altered, potentially leading to an accumulation of intermediates like Methacrylyl-CoA. Such metabolic reprogramming is a hallmark of many complex diseases. rsc.org

Organismal and Comparative Biochemistry of Methacrylyl Coa Metabolism

Methacrylyl-CoA Metabolism in Mammalian Systems

In mammals, methacrylyl-CoA is a key, albeit potentially toxic, intermediate in the catabolic pathway of the branched-chain amino acid (BCAA) valine. researchgate.net The entire process is compartmentalized within the mitochondria to efficiently manage energy production and sequester reactive intermediates. researchgate.netwikilectures.eu

The breakdown of valine to succinyl-CoA, a Krebs cycle intermediate, involves a series of enzymatic reactions that occur within the mitochondrial matrix. oup.comwikipedia.org This localization is critical, as it places the pathway in close proximity to the electron transport chain and other central metabolic processes. The precursor to methacrylyl-CoA, isobutyryl-CoA, is generated in the mitochondria, and all subsequent enzymes that process methacrylyl-CoA are also found there. researchgate.net

Key enzymes in the mammalian valine catabolic pathway, which involves methacrylyl-CoA, are synthesized in the cytosol as larger precursors and then imported into the mitochondrial matrix where they become active. oup.comnih.govnih.gov This includes 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which is crucial for detoxifying methacrylyl-CoA by preventing its accumulation. nih.gov Deficiencies in these mitochondrial enzymes can lead to severe metabolic disorders. For instance, mutations that prevent the mitochondrial import of methylmalonyl-CoA mutase result in methylmalonic acidemia. nih.gov

Table 1: Key Mitochondrial Enzymes in Mammalian Methacrylyl-CoA Metabolism

| Enzyme | Abbreviation | Function in the Pathway | Subcellular Localization |

|---|---|---|---|

| Isobutyryl-CoA Dehydrogenase | IBD | Converts isobutyryl-CoA to methacrylyl-CoA. nih.gov | Mitochondrial Matrix nih.gov |

| Methacrylyl-CoA Hydratase (Crotonase) | ECHS1 | Hydrates methacrylyl-CoA to 3-hydroxyisobutyryl-CoA. researchgate.netnih.gov | Mitochondrial Matrix |

| 3-Hydroxyisobutyryl-CoA Hydrolase | HIBCH | Hydrolyzes 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyric acid and CoA. researchgate.netnih.gov This step is vital to prevent the buildup of toxic methacrylyl-CoA. nih.govresearchgate.net | Mitochondrial Matrix nih.govuniprot.orgnih.gov |

| Propionyl-CoA Carboxylase | PCC | Catalyzes the carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA. wikipedia.orgnih.gov | Mitochondrial Matrix wikipedia.orgnih.govnih.gov |

| Methylmalonyl-CoA Epimerase | MCEE | Converts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA. wikipedia.org | Mitochondrial Matrix wikipedia.orgnih.gov |

| Methylmalonyl-CoA Mutase | MUT | Isomerizes (R)-methylmalonyl-CoA to succinyl-CoA, which enters the Krebs cycle. oup.comwikipedia.org | Mitochondrial Matrix oup.comwikipedia.orguniprot.org |

Methacrylyl-CoA is an essential intermediate in the catabolism of valine, one of the three BCAAs. wikipedia.orgyoutube.com The breakdown of valine primarily occurs in the mitochondria of muscle tissue. wikilectures.eu The pathway begins with the transamination of valine to its corresponding α-keto acid, which is then oxidatively decarboxylated to form isobutyryl-CoA. researchgate.net

Isobutyryl-CoA is subsequently dehydrogenated to form methacrylyl-CoA. researchgate.net This compound is considered highly reactive and potentially toxic because it can react with molecules containing free thiol groups, such as cysteine and glutathione (B108866), leading to mitochondrial dysfunction. researchgate.netnih.gov To mitigate this toxicity, methacrylyl-CoA is rapidly hydrated by crotonase (methacrylyl-CoA hydratase) to form 3-hydroxyisobutyryl-CoA. researchgate.netnih.gov

A unique step in valine metabolism follows, where 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) removes the CoA group to produce 3-hydroxyisobutyric acid. researchgate.net This diffusible molecule is then further metabolized to propionyl-CoA. researchgate.net Propionyl-CoA, which is also derived from the catabolism of isoleucine, odd-chain fatty acids, and other metabolites, is carboxylated to methylmalonyl-CoA. wikipedia.org Finally, methylmalonyl-CoA is converted to succinyl-CoA and enters the citric acid cycle for energy production. oup.comwikipedia.org This entire sequence highlights the glucogenic nature of valine, as its carbon skeleton is ultimately converted to a precursor for glucose synthesis. wikilectures.euwikipedia.org

Methacrylyl-CoA Metabolism in Prokaryotic Systems

In the prokaryotic domain, methacrylyl-CoA is an intermediate in various metabolic pathways, not limited to BCAA degradation. Bacteria exhibit a remarkable diversity of enzymes and pathways that utilize this compound, reflecting their metabolic adaptability.

While some bacteria catabolize valine through a pathway similar to that in mammals, producing methacrylyl-CoA as an intermediate, others employ distinct pathways where this compound plays a different role. umaryland.edu A prominent example is the ethylmalonyl-CoA (EMC) pathway, which is an alternative to the glyoxylate (B1226380) cycle for acetyl-CoA assimilation. nih.gov This pathway is central to the carbon metabolism of many α-proteobacteria and actinomycetes. nih.gov

The EMC pathway involves a unique set of CoA-ester intermediates and novel enzymes, such as crotonyl-CoA carboxylase/reductase. nih.gov It converts two molecules of acetyl-CoA into one molecule of glyoxylate and one of succinyl-CoA. pnas.org Methacrylyl-CoA is not a direct intermediate in the canonical EMC pathway, which proceeds from crotonyl-CoA to ethylmalonyl-CoA. pnas.orgresearchgate.net However, related metabolic routes for C2 assimilation in some bacteria do involve intermediates structurally similar to methacrylyl-CoA, and the broader enzymatic machinery for handling acyl-CoA thioesters is shared. nih.gov

Streptomyces and Methylobacterium : These bacteria are well-known for utilizing the ethylmalonyl-CoA pathway for carbon assimilation from C1 (like methanol) and C2 (like acetate) compounds. nih.govresearchgate.netnih.gov In Methylobacterium extorquens, the EMC pathway is essential for regenerating glyoxylate, the acceptor molecule for the serine cycle during methylotrophic growth. pnas.orgnih.gov Streptomyces species also use this pathway as a central metabolic route. nih.gov While the direct role of methacrylyl-CoA itself is not the core of the EMC pathway, the metabolism of related short-chain acyl-CoAs is fundamental to these organisms. Some engineered pathways in Streptomyces can produce malonyl-CoA, a key building block for valuable polyketides, from alternative precursors. biorxiv.org

Escherichia coli : E. coli is known to produce methacrylyl-CoA as a metabolite. nih.gov It possesses the genetic capacity for BCAA degradation, and engineered strains of E. coli can be used to produce valuable chemicals derived from these pathways. For instance, heterologous expression of genes from other organisms can establish pathways for producing methacrylic acid esters from methacrylyl-CoA. google.com

Pseudomonas : Pseudomonas aeruginosa metabolizes valine via a pathway where methacrylyl-CoA is a known intermediate. umaryland.edu The genes for the initial steps of bacterial valine catabolism from P. aeruginosa have been successfully expressed in other organisms like yeast to explore the production of biofuels and other chemicals. nih.gov

Table 2: Metabolic Pathways Involving Methacrylyl-CoA or Related Acyl-CoAs in Model Prokaryotes

| Pathway | Function | Model Organisms | Key Intermediates |

|---|---|---|---|

| Valine Catabolism | Energy production, source of carbon skeletons. | Pseudomonas aeruginosa, E. coli | Isobutyryl-CoA, Methacrylyl-CoA , 3-Hydroxyisobutyryl-CoA, Propionyl-CoA |

| Ethylmalonyl-CoA (EMC) Pathway | Assimilation of C1 and C2 compounds (alternative to glyoxylate cycle). | Methylobacterium extorquens, Rhodobacter sphaeroides, Streptomyces spp. | Crotonyl-CoA, Ethylmalonyl-CoA, Methylsuccinyl-CoA, Mesaconyl-CoA |

| Engineered Production Pathways | Biosynthesis of value-added chemicals. | E. coli, Streptomyces spp. | Methacrylyl-CoA (as a precursor for methacrylic acid ester) google.com |

Methacrylyl-CoA in Plant Biochemistry and Metabolism

In plants, methacrylyl-CoA is also an intermediate in the catabolism of valine. researchgate.net This pathway is crucial not only for breaking down amino acids derived from protein turnover but also for protecting the cell from the toxic effects of metabolic intermediates. researchgate.net Plant mitochondria contain the necessary enzymes to catabolize leucine (B10760876), and by extension other BCAAs like valine. nih.gov

The accumulation of methacrylyl-CoA is toxic to plant cells, similar to its effect in mammals. It can inactivate key enzymes, particularly those involved in fatty acid β-oxidation, by reacting with their essential thiol groups. researchgate.net Therefore, the efficient removal of methacrylyl-CoA is critical. This is accomplished by the enzyme β-hydroxyisobutyryl-CoA hydrolase (encoded by genes like CHY1 in Arabidopsis), which catalyzes a late step in valine catabolism. researchgate.net The activity of this hydrolase is thought to be maintained at high levels relative to other enzymes in the pathway to rapidly process the toxic intermediate. researchgate.net The study of plant biochemistry reveals the intricate chemical processes plants use for growth, defense, and survival. youtube.com

Evolutionary Conservation and Divergence of Methacrylyl-CoA Metabolism

Methacrylyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid valine. wikipedia.orghmdb.ca The metabolic pathway responsible for its processing is fundamental for amino acid homeostasis and energy production, and its core components are broadly conserved across different domains of life, from bacteria to mammals. researchgate.netnih.gov However, significant divergence can be observed in the specific enzymes utilized and the metabolic fate of its downstream products, reflecting evolutionary adaptation to different metabolic needs and environments.

The initial steps of valine degradation, leading to the formation of Methacrylyl-CoA, are highly conserved. researchgate.netnyu.edu Following transamination and oxidative decarboxylation of valine, isobutyryl-CoA is formed. This molecule is then dehydrogenated to Methacrylyl-CoA by the mitochondrial flavoenzyme isobutyryl-CoA dehydrogenase (IBD). nih.govnih.gov This fundamental reaction is a conserved feature in organisms that metabolize valine.

The subsequent hydration of Methacrylyl-CoA to 3-hydroxyisobutyryl-CoA is also a highly conserved step, typically catalyzed by an enoyl-CoA hydratase (also known as crotonase). nih.govnih.gov From this point, the canonical pathway in eukaryotes involves the action of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which cleaves the CoA ester, and subsequent enzymatic steps that convert the resulting 3-hydroxyisobutyrate (B1249102) into propionyl-CoA for entry into the citric acid cycle. nih.govnyu.edu

Enzymatic Divergence

Pathway Divergence in Different Organisms

While the central pathway for valine degradation via Methacrylyl-CoA is conserved, its integration with other metabolic networks shows considerable divergence, particularly in bacteria. In many microorganisms, intermediates of the valine degradation pathway, including those upstream and downstream of Methacrylyl-CoA, can be shunted into alternative biosynthetic routes. researchgate.net For example, isobutyryl-CoA can serve as a primer for the biosynthesis of branched-chain fatty acids, which are important for maintaining membrane fluidity. researchgate.net Furthermore, intermediates from this pathway can be utilized in the production of a diverse array of secondary metabolites with biological activities. researchgate.net This metabolic flexibility is less common in mammals, where the pathway is more rigidly directed towards energy production. nyu.edu

The presence of the Methacrylyl-CoA metabolic pathway has been identified in a wide range of organisms, including bacteria like Escherichia coli and mammals such as Homo sapiens, Bos taurus, and Mus musculus (mouse). nih.govebi.ac.uk This broad phylogenetic distribution underscores its ancient origins and fundamental importance. The study of this pathway's evolution, combining enzyme sequence analysis with the mapping of metabolic networks, provides insights into how organisms have adapted their metabolic capabilities over time. nih.govuiuc.edu

Data Tables

Table 1: Key Enzymes in Methacrylyl-CoA Metabolism

| Enzyme | Abbreviation | Function | Reaction Catalyzed | Evolutionary Conservation |

| Isobutyryl-CoA Dehydrogenase | IBD | Dehydrogenation | Isobutyryl-CoA → Methacrylyl-CoA | Highly conserved function; enzyme shows specialization within the acyl-CoA dehydrogenase family. nih.gov |

| Enoyl-CoA Hydratase | ECH | Hydration | Methacrylyl-CoA → 3-Hydroxyisobutyryl-CoA | Highly conserved across different taxa. nih.govnih.gov |

| 3-Hydroxyisobutyryl-CoA Hydrolase | HIBCH | Hydrolysis | 3-Hydroxyisobutyryl-CoA → 3-Hydroxyisobutyrate + Coenzyme A | Key enzyme in the canonical pathway in eukaryotes. nih.govebi.ac.uk |

Table 2: Phylogenetic Distribution and Divergence of Methacrylyl-CoA Metabolism

| Domain | Organism Examples | Pathway Characteristics | Reference |

| Bacteria | Escherichia coli, Myxobacteria | Core pathway is conserved. Intermediates can be diverted for the synthesis of branched-chain fatty acids and secondary metabolites. | researchgate.netnih.gov |

| Eukarya | Homo sapiens (Human), Mus musculus (Mouse), Bos taurus (Cow) | Primarily a catabolic pathway for valine degradation, leading to propionyl-CoA for energy production via the TCA cycle. | nyu.edunih.govebi.ac.uk |

Advanced Analytical Methodologies in Methacrylyl Coa Research

Chromatographic Techniques for Methacrylyl-CoA Quantification (e.g., LC-MS/MS, UHPLC)

The quantification of methacrylyl-CoA and other acyl-CoAs in biological matrices is predominantly achieved through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This platform offers unparalleled sensitivity and specificity, which is essential for distinguishing and measuring low-abundance thioesters within a complex mixture of cellular metabolites. Ultra-high-performance liquid chromatography (UHPLC) systems are often employed to achieve rapid and high-resolution separations prior to mass analysis. nih.gov

Research findings have led to the development of robust methods for acyl-CoA profiling. A key approach involves LC-MS/MS operating in the multiple reaction monitoring (MRM) mode. nih.gov This targeted analysis allows for the simultaneous quantification of a wide range of acyl-CoAs by monitoring specific precursor-to-product ion transitions. For instance, a general method for acyl-CoAs can be programmed to detect hundreds of potential species by using a common mass difference corresponding to a fragment of the CoA moiety. nih.gov The sensitivity of these methods is remarkable, with limits of detection (LODs) and quantitation (LOQs) often reaching low nanomolar levels. nih.gov

Methodological refinements focus on optimizing sample preparation to ensure metabolite stability and improve recovery. elsevierpure.com Simple extraction procedures using agents like 5-sulfosalicylic acid (SSA) for deproteinization have been developed to minimize sample handling and prevent the loss of CoA compounds, which can occur with solid-phase extraction (SPE) based purification. nih.gov Furthermore, studies have shown that factors such as the type of sample vial (glass versus plastic) can significantly impact the stability and signal intensity of CoA species during analysis. elsevierpure.com

Enzyme Coupled Assays for Activity Determination

Determining the activity of enzymes that produce or consume methacrylyl-CoA often requires indirect measurement strategies, such as enzyme-coupled assays. These assays link the reaction of interest to a secondary, easily measurable reaction. This approach is advantageous as it can provide continuous monitoring of enzyme activity and overcome challenges associated with the direct measurement of the substrate or product, such as the lack of a chromophore. nih.govnih.gov

The design of a coupled assay depends on the specific reaction being studied. A common principle involves coupling the production or consumption of a substrate like CoA, ATP, or NAD(P)H to a dehydrogenase or oxidase enzyme that generates a change in absorbance or fluorescence. nih.govnih.gov

For example, the activity of an acyl-CoA synthetase can be measured by coupling the formation of acyl-CoA to the reaction of acyl-CoA oxidase. nih.gov The oxidase generates hydrogen peroxide (H₂O₂), which is then used by catalase to produce formaldehyde (B43269), and the formaldehyde can be reacted with a chromogenic agent for spectrophotometric quantification. nih.govresearchgate.net Similarly, carboxylase activity can be assayed by measuring the production of ADP using the ADP-Glo™ kinase assay system, where the amount of light generated is proportional to the ADP formed. reactionbiology.com For transacylase reactions that generate free Coenzyme A, the product can be linked to the alpha-ketoglutarate (B1197944) dehydrogenase complex, which consumes CoA and reduces NAD⁺ to NADH, allowing for continuous monitoring via fluorescence. nih.gov

Isotopic Labeling and Metabolic Flux Analysis (e.g., ^13C Metabolomics)

Isotopic labeling is a powerful technique used to trace the path of atoms through metabolic pathways. wikipedia.org When combined with computational modeling, it forms the basis of metabolic flux analysis (MFA), a method for quantifying the rates (fluxes) of intracellular reactions. wikipedia.org 13C-MFA, which utilizes substrates enriched with the stable isotope carbon-13, is particularly valuable for elucidating the dynamics of central carbon metabolism, including pathways involving methacrylyl-CoA. nih.gov

In a typical 13C-MFA experiment, cells are cultured with a 13C-labeled substrate, such as [13C]-glucose or [13C]-acetate. nih.govpnas.org As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream intermediates. By measuring the mass isotopomer distribution (the pattern of 13C labeling) in these metabolites using mass spectrometry or NMR, researchers can deduce the relative contributions of different pathways to the production of a given compound. wikipedia.orgpnas.org

This approach has been instrumental in demonstrating the operation of complex metabolic routes like the ethylmalonyl-CoA pathway. pnas.org In one study, short-term labeling experiments with [1-13C]-acetate were used to track the sequential incorporation of the label into various CoA thioesters. pnas.org While methacrylyl-CoA itself was not detected, the observed labeling pattern in other pathway intermediates provided definitive evidence for the sequence of reactions. pnas.org Such studies are crucial for understanding how cells manage fluxes through pathways that contain potentially toxic intermediates like methacrylyl-CoA. researchgate.net

Proteomic Approaches for Enzyme Identification and Expression Profiling

Proteomics, the large-scale study of proteins, provides essential tools for identifying the enzymes involved in methacrylyl-CoA metabolism and for understanding how their expression levels change in different physiological or pathological states. Mass spectrometry-based proteomics is the cornerstone of this field, enabling the identification and quantification of thousands of proteins from a single sample. mdpi.comnih.gov

One application of proteomics is the identification of novel enzymes. Functional screening of genomic or metagenomic libraries can identify genes that confer a specific metabolic capability, such as resistance to a toxic compound structurally similar to methacrylyl-CoA. researchgate.net Once identified, the corresponding protein can be expressed, purified, and characterized.

More commonly, quantitative proteomic techniques are used for expression profiling. These methods compare protein levels between different conditions to reveal regulatory changes. For instance, research on human liver diseases has utilized quantitative polymerase chain reaction (qPCR) to measure the mRNA expression levels of key enzymes in valine catabolism, methacrylyl-CoA hydratase and β-hydroxyisobutyryl-CoA hydrolase. nih.gov These studies found that while mRNA levels for both enzymes were increased in cirrhotic livers, the actual enzyme activities were significantly lower, suggesting that post-transcriptional regulation plays a crucial role in the damaged liver's reduced capacity to detoxify methacrylyl-CoA. nih.govebi.ac.uk Similarly, expression profiling of the cinnamoyl-CoA reductase (CCR) gene family in plants has shown how different enzyme isoforms are expressed in various tissues and developmental stages, providing insight into their specific roles in lignin (B12514952) synthesis. mdpi.comresearchgate.net

Emerging Roles and Biotechnological Applications of Methacrylyl Coa

Role in Post-Translational Modifications: Histone Methacrylation

A significant recent discovery has been the identification of histone lysine (B10760008) methacrylation (Kmea), a novel type of post-translational modification (PTM). nih.govnih.gov This finding establishes a direct link between metabolic pathways that generate Methacrylyl-CoA and the epigenetic regulation of gene expression. Kmea is a structural isomer of the better-known crotonyllysine (Kcr) modification and its identity has been confirmed through various chemical and mass spectrometry techniques. researchgate.neta-z.lu In studies using HeLa cells, researchers have identified 27 distinct sites of lysine methacrylation on histones, underscoring its potential widespread role in chromatin biology. nih.govnih.govresearchgate.net

Histone methacrylation is a dynamically regulated process, controlled by specific enzymes that add ("write") and remove ("erase") the modification. nih.gova-z.lu Biochemical studies have identified Histone Acetyltransferase 1 (HAT1) as an enzyme capable of catalyzing the transfer of the methacryl group from Methacrylyl-CoA to lysine residues on histones, thereby acting as a methacryltransferase. nih.govnih.govresearchgate.net In vitro experiments using synthetic histone H4 peptides and recombinant HAT1 confirmed its ability to use Methacrylyl-CoA as a cofactor to perform this modification. nih.govresearchgate.net

Conversely, the removal of this epigenetic mark is catalyzed by sirtuin deacetylases. researchgate.net Specifically, SIRT1 and SIRT2 have been identified as effective "de-methacrylases". nih.govsigmaaldrich.com In vitro assays demonstrated that SIRT1 and SIRT2 can catalytically remove the methacryl group from lysine residues on histone peptides. researchgate.net The enzymatic activity of SIRT1 and SIRT2 in this process is dependent on the presence of their essential cofactor, NAD+. researchgate.net Overexpression of SIRT2 in HEK 293T cells led to a decrease in global histone methacrylation levels, further confirming its role as a primary eraser of this modification in vivo. researchgate.net

Table 1: Enzymatic Regulators of Histone Methacrylation

| Enzyme | Family | Function | Cofactor | Source |

|---|---|---|---|---|

| HAT1 | Histone Acetyltransferase | "Writer" (Methacryltransferase) | Methacrylyl-CoA | nih.govnih.govresearchgate.net |

| SIRT2 | Sirtuin (Class III HDAC) | "Eraser" (De-methacrylase) | NAD+ | nih.govresearchgate.net |

| SIRT1 | Sirtuin (Class III HDAC) | "Eraser" (De-methacrylase) | NAD+ | researchgate.netresearchgate.net |

The discovery of histone methacrylation and its enzymatic control firmly places Methacrylyl-CoA-generating metabolism within the network of metabolic pathways that influence the epigenome. nih.govsigmaaldrich.com The availability of Methacrylyl-CoA, derived from pathways such as valine catabolism, can directly impact the level of histone Kmea, thereby linking cellular metabolic state to the regulation of chromatin structure and function. frontiersin.orgnih.gov This connection was demonstrated in experiments where treating HeLa cells with sodium methacrylate (B99206), a precursor that can be converted intracellularly to Methacrylyl-CoA, resulted in a dose-dependent increase in histone methacrylation levels. nih.gov This illustrates a direct interplay where the concentration of a specific acyl-CoA species can modulate a distinct epigenetic mark, adding a new layer of complexity to the understanding of how metabolism regulates gene expression.

Metabolic Engineering for Bio-based Production of Methacrylic Acid and Derivatives

Methacrylic acid and its esters are high-volume commodity chemicals used extensively in the production of polymers like polymethylmethacrylate (PMMA), or acrylic glass. frontiersin.orgnih.gov Traditional chemical synthesis routes often rely on fossil fuels and hazardous materials. researchgate.net Consequently, there is significant interest in developing sustainable, bio-based production routes using microbial fermentation. frontiersin.orgnih.gov Several proposed biosynthetic pathways utilize Methacrylyl-CoA as a central intermediate for the production of methacrylic acid from renewable feedstocks like glucose. frontiersin.orgnih.gov

A key strategy for the bio-production of methacrylic acid is the engineering of industrial microorganisms, such as Escherichia coli, to accumulate Methacrylyl-CoA. acs.orggoogle.com The natural metabolic pathway for valine degradation provides a foundational blueprint, as it involves the conversion of isobutyryl-CoA to Methacrylyl-CoA. frontiersin.orggoogle.com However, native production levels are insufficient for industrial applications.

Enhancing the flux towards Methacrylyl-CoA requires significant metabolic engineering. This includes the overexpression of key enzymes in the pathway, such as acyl-CoA dehydrogenases that catalyze the formation of Methacrylyl-CoA. google.com A major challenge has been the functional expression of these enzymes, particularly those from genera like Rhodococcus or Pseudomonas, in a heterologous host like E. coli. google.com Successful engineering also necessitates the deletion or downregulation of competing metabolic pathways that consume either the precursors or Methacrylyl-CoA itself, thereby channeling metabolic flux towards the desired intermediate. acs.org

The creation of efficient microbial cell factories for methacrylic acid relies on the design and implementation of novel synthetic pathways that funnel central metabolites towards Methacrylyl-CoA and then to the final product. frontiersin.orgnih.gov A direct production route starts from glucose, which is converted through glycolysis to precursors like pyruvate (B1213749) and acetyl-CoA. frontiersin.orgacs.org These are then directed through a series of enzymatic steps, often derived from various organisms, to form isobutyryl-CoA, the immediate precursor to Methacrylyl-CoA. frontiersin.orgnih.gov

The core of this synthetic pathway involves two critical conversions:

The oxidation of isobutyryl-CoA to Methacrylyl-CoA. google.com

The hydrolysis of the Methacrylyl-CoA thioester bond to yield free methacrylic acid. google.com

Constructing these pathways involves assembling the necessary genetic components and ensuring they function cohesively within the host organism's metabolic network. nih.gov The ultimate goal is to create a streamlined process that efficiently converts a simple carbon source, like glucose, into the target chemical. nih.gov

The economic viability of bio-based methacrylic acid production hinges on the efficiency of the enzymes used in the synthetic pathway. google.com Enzyme selection and subsequent optimization are therefore critical steps. The two most crucial enzymes are the acyl-CoA dehydrogenase (for Methacrylyl-CoA formation) and the acyl-CoA thioesterase (for methacrylic acid production). google.com

Acyl-CoA dehydrogenases must be chosen that exhibit high activity and specificity for isobutyryl-CoA. google.com Similarly, a significant challenge is identifying or engineering an acyl-CoA thioesterase that can efficiently hydrolyze Methacrylyl-CoA. google.com Many known thioesterases have very narrow substrate specificities and may not act on Methacrylyl-CoA, necessitating a broad search or protein engineering to achieve the desired activity. google.com Beyond selection, optimization of reaction conditions such as pH and temperature, and potentially improving enzyme stability and performance through directed evolution or rational design, are essential for developing robust and cost-effective industrial bioprocesses. ki.si

Table 2: Key Enzymes in Bio-based Methacrylic Acid Production via Methacrylyl-CoA

| Enzyme Type | Function in Pathway | Substrate | Product | Engineering Goal | Source |

|---|---|---|---|---|---|

| Acyl-CoA Dehydrogenase | Formation of the C=C double bond | Isobutyryl-CoA | Methacrylyl-CoA | High activity and specificity; successful heterologous expression. | google.com |

| Acyl-CoA Thioesterase | Hydrolysis of the thioester bond | Methacrylyl-CoA | Methacrylic Acid | High catalytic efficiency for Methacrylyl-CoA. | google.com |

Synthetic Biology Approaches Leveraging Methacrylyl-CoA

Synthetic biology has opened new avenues for the sustainable production of valuable chemicals by harnessing and re-engineering microbial metabolism. Methacrylyl-CoA, a key intermediate in the valine catabolism pathway, has emerged as a critical node for the biotechnological production of methacrylic acid (MAA) and its various esters, such as methyl methacrylate (MMA). nih.govreactome.orgnih.gov These compounds are important platform chemicals, primarily used in the manufacturing of polymers like polymethylmethacrylate (PMMA), also known as acrylic glass. nih.gov By leveraging the natural occurrence of methacrylyl-CoA in some microorganisms, researchers are designing and implementing novel biosynthetic pathways to convert renewable feedstocks into these valuable monomers. nih.gov

The core strategy involves redirecting metabolic flux towards methacrylyl-CoA and then converting it into the desired product. This is typically achieved by introducing heterologous genes and modifying the host organism's existing metabolic network. google.comnih.gov A common approach is to utilize the valine degradation pathway, where isobutyryl-CoA is converted to methacrylyl-CoA. reactome.orgnih.gov This is followed by the introduction of enzymes that can specifically act on methacrylyl-CoA to yield the target molecule.

One of the primary products targeted from methacrylyl-CoA is methacrylic acid. The direct biosynthesis of MAA can be achieved by bypassing the subsequent steps of the natural valine degradation pathway. nih.gov In its native pathway, methacrylyl-CoA is typically hydrated to 3-hydroxyisobutyryl-CoA by an enoyl-CoA hydratase. nih.govnih.gov To produce MAA, synthetic biology strategies focus on the expression of a CoA hydrolase or thioesterase with activity towards methacrylyl-CoA. nih.govreactome.org While numerous enzymes have been proposed for this conversion, finding one with high specificity and efficiency has been a challenge. reactome.org

A notable success in this area was the production of MAA from glucose in an engineered Escherichia coli strain. nih.gov This was achieved by expressing an acyl-CoA oxidase (ACX4) from Arabidopsis thaliana to convert isobutyryl-CoA to methacrylyl-CoA, which was then hydrolyzed to MAA by a promiscuous thioesterase. nih.gov This work demonstrated the feasibility of producing MAA microbially, although the titers were modest, highlighting the acute toxicity of MAA to microbial hosts as a significant hurdle. nih.gov In fact, the concentration of MAA that reduces the growth rate of E. coli by 50% is only 13.2 mM. nih.gov

Another significant application of methacrylyl-CoA in synthetic biology is the production of methacrylic acid esters. This is accomplished by introducing an alcohol acyltransferase (AAT) into the host organism, which catalyzes the condensation of methacrylyl-CoA with an alcohol to form the corresponding ester. nih.govgoogle.com This approach allows for the synthesis of a variety of methacrylic acid esters by supplying different alcohols to the fermentation medium. For instance, methanol (B129727) can be used to produce methyl methacrylate (MMA), while ethanol (B145695) can be used to produce ethyl methacrylate.

Research has shown that alcohol acyltransferases from various plant species are effective in this conversion. google.com For example, AATs from plants such as Osmanthus fragrans, Vitis vinifera, and Citrus x paradisi have been shown to synthesize methacrylic acid esters from methacrylyl-CoA and various alcohols. google.com This provides a versatile platform for producing a range of bio-based esters. The efficiency of this process depends on the availability of both the methacrylyl-CoA precursor and the alcohol substrate. nih.gov